N1-Methylation Improves iNOS Inhibitory Potency by ~25% Relative to the Des‑Methyl 5‑NCS Analog
In a direct head‑to‑head comparison using the same target (inducible nitric oxide synthase, iNOS) and the same assay format (Griess reaction for NO production in IL‑1β/IFNγ‑stimulated rat RINmF cells), 5‑isothiocyanato‑1‑methylindazole (CHEMBL2414855) exhibited an IC₅₀ of 29,900 nM, while the des‑methyl analog 5‑isothiocyanato‑1H‑indazole (CHEMBL2414851) showed an IC₅₀ of 40,200 nM [1]. This corresponds to a 25% improvement in potency solely attributable to N1‑methylation [1]. The data originate from a curated ChEMBL/BindingDB entry and represent the only matched‑pair cellular iNOS comparison available for these two regioisomerically identical but N‑substitution‑variant compounds [1].
| Evidence Dimension | iNOS inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 29,900 nM (29.9 µM) – 5‑isothiocyanato‑1‑methylindazole (CHEMBL2414855) |
| Comparator Or Baseline | IC₅₀ = 40,200 nM (40.2 µM) – 5‑isothiocyanato‑1H‑indazole (CHEMBL2414851) |
| Quantified Difference | 25% lower IC₅₀ (higher potency) for the N1‑methyl derivative |
| Conditions | Inhibition of iNOS‑mediated NO production; IL‑1β/IFNγ‑stimulated rat RINmF cells; Griess reaction endpoint |
Why This Matters
For procurement decisions in NOS‑focused projects, the N1‑methylated compound provides a measurable potency advantage that can reduce the quantity of compound required per assay well and lower the effective concentration needed for cellular target engagement, directly impacting experimental design and cost‑per‑data‑point calculations.
- [1] BindingDB. BDBM50438531 (CHEMBL2414855) – IC₅₀ = 2.99E+4 nM; BDBM50438530 (CHEMBL2414851) – IC₅₀ = 4.02E+4 nM. Inhibition of iNOS-mediated NO production in IL‑1β/IFNγ‑stimulated rat RINmF cells. View Source
